4-Chloro-2-nitro-1-(trifluoromethyl)benzene
Overview
Description
4-Chloro-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C₇H₃ClF₃NO₂. It is a derivative of benzene, featuring a chlorine atom, a nitro group, and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitro-1-(trifluoromethyl)benzene typically involves nitration and halogenation reactions. One common method is the nitration of 4-chloro-1-(trifluoromethyl)benzene using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions require careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the chlorination of benzene to form 4-chlorobenzotrifluoride, followed by nitration to introduce the nitro group. The process is optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-2-nitro-1-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of nitro and trifluoromethyl groups on biological systems.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-nitro-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In pharmaceuticals, for example, the nitro group can act as a bioisostere for other functional groups, influencing the binding affinity and activity of the drug. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, affecting its pharmacokinetic properties.
Molecular Targets and Pathways: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, depending on its application. The specific pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Nitro-4-chlorobenzotrifluoride
4-Chloro-3-nitrobenzotrifluoride
4-Chloro-3-nitrobenzylidyne fluoride
Properties
IUPAC Name |
4-chloro-2-nitro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNRGAUZMIFKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180537 | |
Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-38-7 | |
Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25889-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitro-1-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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